5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that contains both pyrimidine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the reaction of thiophene-2-carbaldehyde with guanidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Amino-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(thiophen-2-yl)pyrimidine
- 5-Amino-2-(methylamino)pyrimidin-4(1H)-one
- 2-(Thiophen-2-ylmethylamino)pyrimidin-4(1H)-one
Uniqueness
5-Amino-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of both amino and thiophene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
77961-25-2 |
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Molecular Formula |
C9H10N4OS |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-amino-2-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4OS/c10-7-5-12-9(13-8(7)14)11-4-6-2-1-3-15-6/h1-3,5H,4,10H2,(H2,11,12,13,14) |
InChI Key |
VNKVHVAZIRAXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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